

A Comprehensive Technical Guide to Davis Reagent: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
CAS No.:	63160-13-4
Cat. No.:	B130278

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For Researchers, Scientists, and Drug Development Professionals

Davis reagent, known formally as 2-(phenylsulfonyl)-3-phenyloxaziridine, is a powerful and versatile oxidizing agent widely employed in modern organic synthesis.^{[1][2]} Since its development, it has become an indispensable tool for the stereoselective introduction of oxygen into a variety of organic molecules, most notably in the α -hydroxylation of carbonyl compounds.^{[3][4]} This technical guide provides an in-depth overview of the physical and chemical properties of Davis reagent, detailed experimental protocols for its synthesis and key applications, and a discussion of its reactivity and reaction mechanisms.

Core Physical and Chemical Properties

Davis reagent is a stable, white crystalline solid at room temperature.^{[2][5]} Its stability, however, is not indefinite, and there are reports of exothermic decomposition after prolonged storage at room temperature, necessitating storage at low temperatures, typically in a freezer.^{[5][6]} The reagent is soluble in a range of common organic solvents such as dichloromethane (DCM),

chloroform (CHCl₃), and tetrahydrofuran (THF), but it is insoluble in non-polar solvents like hexane and pentane, as well as in water.[2]

A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	2-(Benzenesulfonyl)-3-phenyloxaziridine	[1]
Synonyms	(±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis oxaziridine	[2][5]
Molecular Formula	C ₁₃ H ₁₁ NO ₃ S	[1]
Molecular Weight	261.30 g/mol	[1]
Appearance	White crystalline solid	[2][5]
Melting Point	92–94 °C (as synthesized), 95–95.5 °C (recrystallized), 96–97 °C	[5][7]
Boiling Point	394.4 °C at 760 mmHg	[7]
Solubility	Soluble in DCM, CHCl ₃ , THF; Insoluble in hexane, pentane, water	[2]
Stability	Stable under recommended storage conditions; exothermic decomposition reported after 2 weeks at room temperature.	[5]
Storage	Store in a cool, dry, well-ventilated place; long-term storage at -20°C is recommended.	[6]

Synthesis of Davis Reagent

The most common and reliable method for the synthesis of Davis reagent involves the oxidation of the corresponding N-sulfonylimine, specifically N-benzylidenebenzenesulfonamide. A detailed protocol, adapted from Organic Syntheses, is provided below.^[5]

Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

Materials:

- N-Benzylidenebenzenesulfonamide
- m-Chloroperoxybenzoic acid (mCPBA, 85%)
- Chloroform (CHCl₃)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Benzyltriethylammonium chloride (BTEAC)
- Anhydrous potassium carbonate (K₂CO₃)
- Pentane

Procedure:

- **Reaction Setup:** A 5-liter, three-necked flask is equipped with a mechanical stirrer and a 500-mL pressure-equalizing addition funnel.
- **Initial Mixture:** To the flask, add 500 mL of saturated aqueous NaHCO₃ solution, 12.5 g (0.055 mol) of BTEAC, and a solution of 122.5 g (0.50 mol) of N-benzylidenebenzenesulfonamide in 380 mL of chloroform.
- **Addition of Oxidant:** The reaction mixture is stirred vigorously and cooled to 0–5 °C in an ice bath. A solution of 111.6 g (0.55 mol) of 85% mCPBA in 1000 mL of chloroform is added dropwise from the addition funnel.

- **Work-up:** After the addition is complete, the layers are separated. The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous K₂CO₃.
- **Isolation and Purification:** The chloroform is removed under reduced pressure to yield the crude product. The solid residue is triturated with pentane to afford a white crystalline solid. The product can be further purified by recrystallization from ethyl acetate to yield colorless crystals.[5]

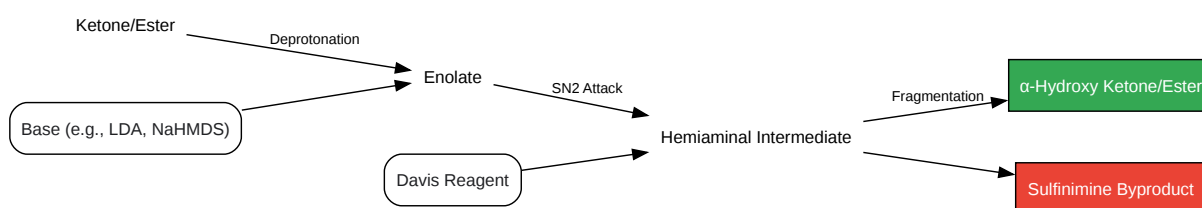
Yield: 88%[5]

Key Applications and Experimental Protocols

The primary application of Davis reagent is the α -hydroxylation of enolates derived from ketones, esters, and amides, a transformation known as the Davis oxidation.[4][8] It is also widely used for the oxidation of various other functional groups.

α -Hydroxylation of Enolates (Davis Oxidation)

The Davis oxidation provides a reliable method for the synthesis of α -hydroxy carbonyl compounds, which are important building blocks in organic synthesis.[9] The reaction proceeds through the nucleophilic attack of an enolate on the electrophilic oxygen atom of the oxaziridine ring.[4]



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Mechanism of the Davis Oxidation.

Experimental Protocol: General Procedure for α -Hydroxylation of a Ketone

Materials:

- Ketone
- Aprotic solvent (e.g., THF)
- Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS))
- Davis reagent
- Saturated aqueous ammonium chloride (NH_4Cl) solution

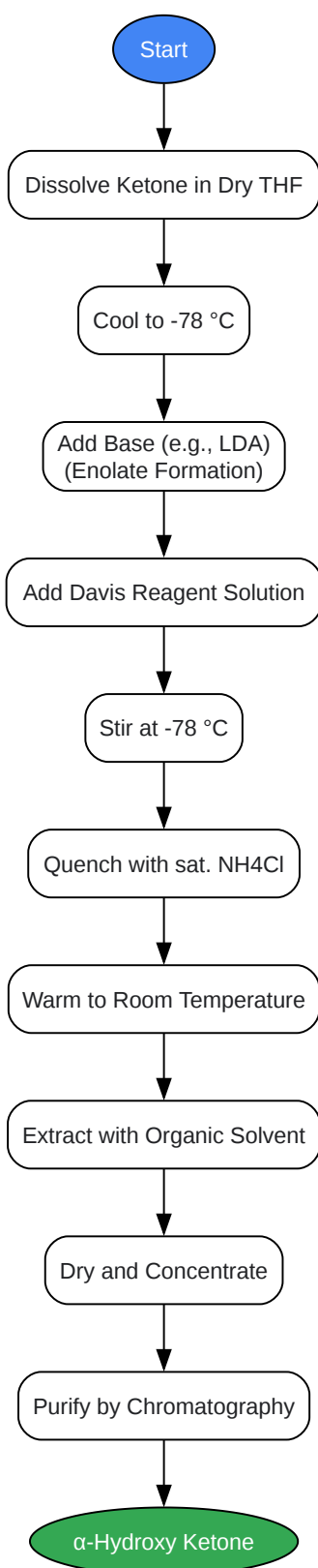
Procedure:

- **Enolate Formation:** A solution of the ketone in a dry, aprotic solvent such as THF is cooled to a low temperature (typically $-78\text{ }^\circ\text{C}$) under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base (e.g., LDA or NaHMDS) is then added dropwise to generate the corresponding enolate.
- **Oxidation:** A solution of Davis reagent in the same solvent is added to the enolate solution at $-78\text{ }^\circ\text{C}$. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).
- **Quenching and Work-up:** The reaction is quenched by the addition of a saturated aqueous solution of NH_4Cl . The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the desired α -hydroxy ketone.

Other Important Applications

Beyond enolate hydroxylation, Davis reagent is a valuable reagent for a range of other oxidative transformations:

- Oxidation of Sulfides and Selenides: It selectively oxidizes sulfides to sulfoxides and selenides to selenoxides without over-oxidation to the corresponding sulfones and selenones.[\[2\]](#)[\[8\]](#)
- Epoxidation of Alkenes: Davis reagent can be used for the epoxidation of certain alkenes.[\[8\]](#)
- Oxidation of Amines: It facilitates the oxidation of amines to hydroxylamines and amine oxides.[\[8\]](#)
- Oxidation of Thiolates: Thiolates can be oxidized to sulfinates using Davis reagent.[\[10\]](#)



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